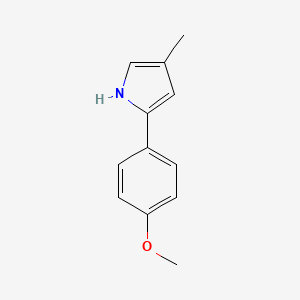

2-(4-methoxyphenyl)-4-methyl-1H-pyrrole

Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Chemical Research

The pyrrole nucleus is a recurring motif in a wide array of natural products, including heme, chlorophyll, and various alkaloids, underscoring its evolutionary importance in biological systems. alliedacademies.org This natural prevalence has inspired medicinal chemists to explore the pharmacological potential of synthetic pyrrole derivatives. The inherent structural features of the pyrrole ring, such as its planarity, aromaticity, and the presence of a modifiable nitrogen atom, allow for the creation of diverse molecular architectures with a broad spectrum of biological activities. nih.govnih.gov

In the lexicon of drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Pyrroles have earned this distinction due to their remarkable versatility. mdpi.comnih.govnih.gov The pyrrole core can be readily functionalized at various positions, enabling the systematic exploration of chemical space and the optimization of drug-like properties. eurekaselect.com This adaptability has led to the development of numerous pyrrole-containing drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govrsc.org The ability of the pyrrole scaffold to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, further contributes to its status as a privileged structure in medicinal chemistry. nih.gov

The biological activity of pyrrole derivatives is intricately linked to their substitution patterns. The nature and position of substituents on the pyrrole ring can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. mdpi.com For instance, the introduction of aryl groups at the 2- and 5-positions is a common strategy to enhance biological activity. alliedacademies.org Similarly, functionalization of the pyrrole nitrogen can modulate the compound's physicochemical properties, such as solubility and lipophilicity. mdpi.com The strategic incorporation of various functional groups allows for the fine-tuning of a molecule's interaction with its biological target, a key principle in rational drug design.

Research Rationale for Investigating Substituted 2-Aryl-4-methyl-1H-pyrroles

Within the vast family of pyrrole derivatives, the subclass of 2-aryl-4-methyl-1H-pyrroles represents a particularly promising area of research. The combination of an aryl substituent at the 2-position and a methyl group at the 4-position offers a unique blend of electronic and steric properties that can be exploited for the development of novel bioactive compounds.

Despite the recognized importance of the methoxyphenyl and methyl substituents in medicinal chemistry, a comprehensive investigation into the specific compound 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole has been limited. While the synthesis of related structures has been reported, there is a notable lack of detailed studies on its chemical reactivity, spectroscopic properties, and, most importantly, its potential biological activities. This gap in the literature presents a significant opportunity for further research. A thorough exploration of this compound could lead to the discovery of novel therapeutic agents or valuable intermediates for the synthesis of more complex molecules. The systematic study of this compound is therefore a logical and promising direction for advancing the field of pyrrole chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-4-methyl-1H-pyrrole |

InChI |

InChI=1S/C12H13NO/c1-9-7-12(13-8-9)10-3-5-11(14-2)6-4-10/h3-8,13H,1-2H3 |

InChI Key |

CFRSGJQPDCJREA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Analysis for 2 4 Methoxyphenyl 4 Methyl 1h Pyrrole and Its Derivatives

Advanced Synthetic Routes to the Pyrrole (B145914) Core

The construction of the pyrrole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. For a specifically substituted pyrrole like 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole, the choice of synthetic strategy is crucial for efficiency and yield.

Exploration of Paal-Knorr Reaction Adaptations for this compound Synthesis

The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgdbpedia.org The classical reaction involves the condensation of a 1,4-diketone with a primary amine or ammonia, typically under acidic conditions. alfa-chemistry.comorganic-chemistry.org

The mechanism involves the amine attacking the protonated carbonyl group to form a hemiaminal. uctm.edu Subsequent attack of the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the pyrrole. wikipedia.orguctm.edu

Key Features of the Paal-Knorr Synthesis:

| Feature | Description |

| Starting Materials | 1,4-Dicarbonyl compounds and primary amines or ammonia. alfa-chemistry.com |

| Conditions | Typically protic or Lewis acidic conditions. wikipedia.orguctm.edu |

| Mechanism | Involves formation of a hemiaminal followed by cyclization and dehydration. uctm.edu |

To synthesize this compound via this route, the required precursor would be 1-(4-methoxyphenyl)-4-methylpentane-1,4-dione, which would be reacted with a source of ammonia, such as ammonium (B1175870) hydroxide (B78521) or ammonium acetate. wikipedia.org

Modern adaptations of the Paal-Knorr reaction focus on milder and more efficient conditions. These include the use of various catalysts to improve yields and reaction rates. For instance, catalysts like bismuth nitrate, silica-supported bismuth(III) chloride, and metal triflates have been employed. uctm.edu Proline-catalyzed Paal-Knorr synthesis has also been developed as an innovative approach. rsc.org Furthermore, the use of greener and recyclable deep eutectic solvents, such as a combination of urea (B33335) or glycerol (B35011) with choline (B1196258) chloride, can serve as both solvent and catalyst, avoiding the need for additional acids. uctm.edu

Multicomponent Reaction (MCR) Strategies for Pyrrole Ring Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer significant advantages in terms of atom economy, efficiency, and the ability to generate molecular diversity. bohrium.comrsc.org Several MCRs have been developed for the synthesis of polysubstituted pyrroles and could be adapted for the synthesis of this compound. bohrium.comresearchgate.net

One common MCR approach involves the reaction of an amine, an aldehyde, a β-ketoester, and nitromethane. researchgate.net For the target compound, this would involve using 4-methoxybenzaldehyde, an appropriate β-ketoester, and a methyl-substituted component. The versatility of MCRs allows for the synthesis of a wide range of pyrrole derivatives by varying the starting materials. orientjchem.org These reactions are often promoted by catalysts and can be performed under environmentally friendly conditions, such as using ultrasound irradiation. researchgate.net

Examples of MCRs for Pyrrole Synthesis:

| MCR Type | Reactants |

| Four-component | β-ketoesters, benzylamines, aromatic aldehydes, nitromethane. researchgate.net |

| Four-component | Butane-2,3-dione, α-aminophosphorous ylides. semanticscholar.org |

| Three-component | Amines, aldehydes, 1,3-dicarbonyl compounds. researchgate.net |

Transition Metal-Catalyzed Coupling Reactions for Pyrrole Arylation and Alkylation

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org For the synthesis of this compound, these methods can be applied to either construct the pyrrole ring or to introduce the substituents onto a pre-existing pyrrole core.

Pyrrole Arylation: The introduction of the 4-methoxyphenyl (B3050149) group at the 2-position of a 4-methyl-1H-pyrrole precursor can be achieved through C-H arylation. Palladium and rhodium catalysts are commonly used for this transformation. acs.orgrsc.org For instance, the direct C2-arylation of N-acyl pyrroles with aryl halides has been demonstrated using a palladium catalyst. rsc.org Cobalt-mediated photochemical C-H arylation also presents a viable route. bath.ac.uknih.gov

Pyrrole Alkylation: While less directly applicable to the synthesis of the title compound where the methyl group is part of the core synthesis, transition-metal-catalyzed C-H alkylation is a powerful tool for derivatization. nih.gov

Ring Formation: Transition metals can also catalyze the formation of the pyrrole ring itself. For example, dienyl azides can be converted to substituted pyrroles using zinc iodide or rhodium catalysts. organic-chemistry.org Copper-catalyzed tandem C-N bond-forming reactions of 1,4-dihalo-1,3-dienes provide another route to pyrroles with diverse substitution patterns. organic-chemistry.org

Photochemical and Electrochemical Approaches to Pyrrole Formation

Photochemical and electrochemical methods offer sustainable and often milder alternatives to traditional synthetic routes. rsc.org

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful strategy for pyrrole synthesis. nih.gov For example, a photoinduced Hantzsch-type reaction between α-bromo ketones and enaminones can yield polysubstituted pyrroles. nih.gov Another approach involves the photoinduced in situ formation of acylazirines from isoxazoles, followed by a cobalt(II)-catalyzed ring expansion with 1,3-diketones to form tetrasubstituted pyrroles. acs.org

Electrochemical Synthesis: Electrochemical methods provide another green avenue for pyrrole synthesis. rsc.org Polysubstituted pyrroles can be synthesized through the electrochemical reaction of primary amines and 1,3-dicarbonyl compounds. rsc.org The electrochemical oxidation of pyrrole itself can lead to the formation of polypyrrole, and controlled electrochemical synthesis can produce well-defined variants. acs.orgmdpi.com One-pot, three-component electrochemical reactions of β-dicarbonyl compounds, aldehydes, and amines have been developed to produce 1,2,3-trisubstituted pyrroles in good to excellent yields. researchgate.net

Stereoselective and Regioselective Synthesis of Substituted Pyrroles

Achieving specific substitution patterns on the pyrrole ring is crucial for tailoring the properties of the final compound.

Control of Substitution Patterns for this compound

The regioselectivity of pyrrole functionalization is a key challenge. For the synthesis of derivatives of this compound, controlling the position of further substitution is paramount.

Stepwise palladium-catalyzed Suzuki-Miyaura coupling of a dihalogenated pyrrole, such as N-benzenesulfonyl-4-bromo-2-iodopyrrole, allows for the sequential and regioselective introduction of different aryl groups at the 2- and 4-positions. semanticscholar.org This strategy provides a powerful tool for creating differentially substituted pyrroles.

Furthermore, the inherent reactivity of the pyrrole ring can be exploited. Electrophilic substitution typically occurs at the C2 position, and if this position is blocked, substitution will occur at the C3 position. By protecting the nitrogen atom with a suitable group, the regioselectivity of reactions can be influenced.

Chirality Induction in Pyrrole Derivative Synthesis

The introduction of chirality into pyrrole derivatives is of significant interest for applications in medicinal chemistry and asymmetric catalysis. While specific examples for this compound are not prevalent, general strategies for inducing chirality in 2,4-disubstituted pyrroles can be applied. These strategies can be broadly categorized into two approaches: the use of chiral starting materials (chiral pool synthesis) or the application of chiral catalysts or auxiliaries in asymmetric synthesis. rsc.orgdal.ca

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials to construct the chiral pyrrole framework. wikipedia.org For instance, a chiral amine could be used in the Paal-Knorr synthesis with an achiral 1,4-dicarbonyl compound. The chirality of the amine would be transferred to the final product, resulting in a non-racemic mixture of pyrrole enantiomers or diastereomers.

Asymmetric Catalysis: The development of catalytic asymmetric methods provides a more versatile and atom-economical approach to chiral pyrroles. Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can be employed to control the stereochemical outcome of the pyrrole-forming reaction. These catalysts can create a chiral environment that favors the formation of one enantiomer over the other.

A summary of potential chirality induction strategies is presented in the table below.

| Strategy | Description | Potential Application to Target Compound |

| Chiral Amine in Paal-Knorr Synthesis | Condensation of 1-(4-methoxyphenyl)-4-methylpentane-1,4-dione with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine). | Would yield a chiral N-substituted derivative of the target pyrrole. |

| Asymmetric Paal-Knorr Reaction | Use of a chiral catalyst (e.g., a chiral Brønsted acid) to catalyze the reaction between the 1,4-dicarbonyl precursor and ammonia. | Could potentially lead to an enantioenriched sample of the target N-H pyrrole. |

| Chiral Auxiliary | Attachment of a chiral auxiliary to one of the starting materials to direct the stereochemical course of the reaction, followed by its removal. | A more complex but viable strategy to introduce chirality. |

Green Chemistry Principles in Pyrrole Synthesissemanticscholar.org

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to minimize environmental impact. bohrium.com Key areas of focus include the use of environmentally benign solvents, the development of reusable catalysts, and the implementation of energy-efficient reaction conditions. acs.org

Solvent-Free and Aqueous Medium Reactionssemanticscholar.orgresearchgate.net

A significant advancement in the green synthesis of pyrroles is the move away from volatile organic solvents. The Paal-Knorr synthesis has been successfully performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. acs.orgorganic-chemistry.orgrsc.org This approach not only reduces solvent waste but can also lead to higher yields and shorter reaction times. figshare.com

Reactions in aqueous media represent another green alternative. researchgate.netrhhz.net Water is a non-toxic, non-flammable, and inexpensive solvent. The Paal-Knorr reaction has been shown to proceed efficiently in water, sometimes even without the need for an added catalyst. researchgate.net

Catalyst Development for Environmentally Benign Syntheses

The development of heterogeneous and reusable catalysts is a central theme in green pyrrole synthesis. bohrium.com Solid acid catalysts, such as clays (B1170129) (e.g., montmorillonite (B579905) KSF), zeolites, and supported acids (e.g., silica (B1680970) sulfuric acid), have been effectively used in the Paal-Knorr reaction. rgmcet.edu.in These catalysts offer the advantages of easy separation from the reaction mixture and the potential for recycling, which reduces waste and cost.

Recent research has also explored the use of biocatalysts and biodegradable catalysts, such as grape juice, which contains tartaric acid that can catalyze the Paal-Knorr reaction. bohrium.com Furthermore, catalyst- and solvent-free Paal-Knorr reactions have been achieved under high hydrostatic pressure, offering a highly efficient and environmentally friendly method. researchgate.net

Reaction Mechanism Elucidation in Pyrrole Synthesisrsc.orgthieme-connect.com

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new synthetic routes. The mechanisms of the most common pyrrole syntheses, the Paal-Knorr and Hantzsch reactions, have been the subject of extensive investigation, including computational studies. researchgate.netnih.gov

Detailed Mechanistic Pathways of Key Synthetic Transformations

Paal-Knorr Synthesis: The mechanism of the Paal-Knorr synthesis involves the initial formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.com This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is the dehydration of the resulting cyclic intermediate to form the aromatic pyrrole ring. organic-chemistry.org Computational studies have suggested that the cyclization of the hemiaminal is the rate-determining step. rgmcet.edu.inresearchgate.net

Hantzsch Synthesis: The Hantzsch pyrrole synthesis mechanism begins with the formation of an enamine from the reaction of a β-ketoester and an amine. wikipedia.org This enamine then acts as a nucleophile and attacks the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring. quimicaorganica.org An alternative pathway where the enamine attacks the carbonyl carbon of the α-haloketone has also been proposed. wikipedia.org

Identification of Intermediates and Transition States

The identification of intermediates and the characterization of transition states are key to a detailed understanding of reaction mechanisms. For the Paal-Knorr synthesis, the hemiaminal intermediate has been identified through in-situ FTIR spectroscopy. nih.gov Computational studies using density functional theory (DFT) have been instrumental in mapping the potential energy surfaces of both the Paal-Knorr and Hantzsch syntheses. researchgate.net These studies have helped to elucidate the structures of transition states and to confirm the most favorable reaction pathways. For the Paal-Knorr reaction, DFT studies support a mechanism involving hemiaminal formation and subsequent cyclization, with water playing a key role in mediating proton transfer steps. rgmcet.edu.inrsc.org

Spectroscopic and Crystallographic Research on 2 4 Methoxyphenyl 4 Methyl 1h Pyrrole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the definitive structural confirmation of 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole. Through a combination of one-dimensional and two-dimensional experiments, a comprehensive picture of the proton and carbon framework, as well as their spatial relationships, can be constructed.

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms. In a typical solvent like CDCl₃, the aromatic protons of the 4-methoxyphenyl (B3050149) group exhibit characteristic chemical shifts. The protons on the pyrrole (B145914) ring and the methyl group also show distinct signals. msu.edu

The ¹³C NMR spectrum complements the proton data by revealing the number and type of carbon atoms in the molecule. udel.edu The carbon atoms of the pyrrole ring, the methoxy-substituted phenyl ring, and the methyl group each resonate at specific chemical shifts, which are influenced by their electronic environment and hybridization state. udel.edu

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Pyrrole N-H | ~8.0 | Broad Singlet | - |

| Phenyl H (ortho to pyrrole) | ~7.5 | Doublet | ~130 |

| Phenyl H (meta to pyrrole) | ~6.9 | Doublet | ~114 |

| Pyrrole H-3 | ~6.5 | Singlet | ~115 |

| Pyrrole H-5 | ~6.2 | Singlet | ~108 |

| Methoxy (B1213986) (-OCH₃) | ~3.8 | Singlet | ~55 |

| Methyl (-CH₃) | ~2.1 | Singlet | ~13 |

| Phenyl C (ipso to pyrrole) | - | - | ~125 |

| Phenyl C (ipso to -OCH₃) | - | - | ~159 |

| Pyrrole C-2 | - | - | ~135 |

| Pyrrole C-4 | - | - | ~120 |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Aromatic and Heterocyclic Systems

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent aromatic protons on the 4-methoxyphenyl ring. wikipedia.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgyoutube.com This technique is instrumental in assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is crucial for connecting different fragments of the molecule, for example, showing a correlation between the methyl protons and the C-4 carbon of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can help determine the preferred conformation of the molecule, such as the relative orientation of the phenyl and pyrrole rings. wikipedia.org

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H-¹H | Aromatic protons on the phenyl ring. |

| HSQC | ¹H-¹³C (one bond) | Each proton with its directly attached carbon. |

| HMBC | ¹H-¹³C (multiple bonds) | Methyl protons to C-3, C-4, and C-5 of the pyrrole ring. Phenyl protons to various pyrrole carbons. |

| NOESY | ¹H-¹H (through space) | Protons on the phenyl ring with protons on the pyrrole ring, indicating their spatial proximity. |

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies can provide insights into conformational changes in molecules that occur on the NMR timescale. researchgate.netunibas.it For this compound, DNMR could be used to study the rotational barrier around the single bond connecting the phenyl and pyrrole rings. By analyzing the changes in the NMR spectrum at different temperatures, the energy barrier for this rotation can be determined, providing information about the flexibility and preferred conformation of the molecule in solution. researchgate.netnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes. worktribe.comresearchgate.net

Characteristic Vibrational Modes of Pyrrole and Substituted Aromatic Rings

The FTIR and Raman spectra of this compound will display a series of bands corresponding to the stretching and bending vibrations of its constituent parts. worktribe.comresearchgate.net

Pyrrole Ring: The N-H stretching vibration of the pyrrole ring is typically observed as a broad band in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the pyrrole ring appear around 3100 cm⁻¹. The C=C and C-N stretching vibrations within the ring give rise to a complex pattern of bands in the 1400-1600 cm⁻¹ region. researchgate.net

Substituted Aromatic Ring: The aromatic C-H stretching vibrations of the 4-methoxyphenyl group are expected just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group will produce a strong band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Methyl Group: The C-H stretching vibrations of the methyl group are observed in the 2850-2960 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Pyrrole N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Pyrrole Ring | Stretching (C=C, C-N) | 1400 - 1600 |

| Methoxy C-O | Asymmetric Stretching | ~1250 |

| Methoxy C-O | Symmetric Stretching | ~1040 |

Hydrogen Bonding Interactions and Solvent Effects on Vibrational Spectra

The N-H group of the pyrrole ring can participate in hydrogen bonding, which significantly influences its vibrational frequency. In the solid state or in concentrated solutions, intermolecular hydrogen bonding will cause the N-H stretching band to broaden and shift to lower wavenumbers. nih.govsemanticscholar.org

The choice of solvent can also affect the vibrational spectra. stanford.edu In polar solvents capable of hydrogen bonding, the N-H stretching frequency will be different compared to that in non-polar solvents. youtube.com These solvent-induced shifts can provide information about the nature and strength of intermolecular interactions. stanford.edumdpi.com Similarly, the vibrational modes of the methoxy group might also be sensitive to solvent polarity.

Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Research

A thorough review of scientific literature and chemical databases has revealed a lack of publicly available experimental data for the specific compound This compound . Consequently, it is not possible to provide a detailed article on its spectroscopic and crystallographic properties as requested.

The required in-depth analysis, including mass spectrometry for molecular weight and fragmentation, as well as X-ray crystallography for solid-state structure, necessitates access to primary research where this compound has been synthesized and characterized. Such specific data, which would form the basis for discussing high-resolution mass spectrometry, tandem mass spectrometry, bond lengths, bond angles, and crystal packing, could not be located.

While research exists for structurally related compounds, such as 2-(4-methoxyphenyl)-1H-pyrrole (lacking the methyl group on the pyrrole ring), extrapolating this information would be scientifically inaccurate. The presence of the 4-methyl group would directly influence the molecule's mass, fragmentation patterns in mass spectrometry, and its solid-state packing and intermolecular interactions in a crystal lattice. Therefore, using data from analogous compounds would not meet the standards of scientific accuracy.

Further investigation into the synthesis and characterization of This compound is required before a comprehensive report on its analytical properties can be compiled.

Computational and Theoretical Investigations of 2 4 Methoxyphenyl 4 Methyl 1h Pyrrole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for elucidating the electronic properties of a molecule from first principles. Methods like DFT, particularly with functionals such as B3LYP, are widely used to balance computational cost and accuracy for organic molecules. ajchem-a.comresearchgate.net These calculations would form the basis for predicting the molecule's stability, reactivity, and spectroscopic profile.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or the molecule's ground-state geometry, must be determined. This process, known as geometry optimization, involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero. aimspress.com For 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole, this would involve determining the precise bond lengths, bond angles, and, crucially, the dihedral angle between the plane of the pyrrole (B145914) ring and the 4-methoxyphenyl (B3050149) ring.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oaji.net

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. aimspress.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov While specific values for this compound are unpublished, the typical descriptors that would be calculated are presented in the table below.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map visualizes this charge distribution on the molecule's electron density surface. researchgate.net MEP maps use a color scale where red typically indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). nih.gov

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyrrole ring and the oxygen atom of the methoxy (B1213986) group due to the presence of lone pairs. Positive potential (blue) would be expected around the N-H proton of the pyrrole ring. Such a map would be invaluable for predicting how the molecule interacts with other molecules, such as receptors or reactants. oaji.net

Spectroscopic Property Prediction from Theoretical Models

Computational models are highly effective at simulating various types of spectra. These theoretical spectra are crucial for validating experimental results and for assigning specific spectral features to the corresponding molecular motions or electronic transitions. mdpi.com

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predicted shifts are then correlated with experimental data to confirm the molecular structure. The accuracy of prediction methods has significantly improved with modern computational models. nih.govijrar.org

A computational NMR study of this compound would provide predicted chemical shifts for each unique proton and carbon atom. Comparing these theoretical values to an experimental spectrum would provide a robust confirmation of the compound's identity and conformation in solution. Currently, no such comparative study for this specific molecule has been found in the literature.

Simulated Vibrational and UV-Vis Spectra for Band Assignment

Theoretical calculations are used to predict vibrational (Infrared and Raman) and electronic (UV-Vis) spectra.

Vibrational Spectra: By calculating the harmonic frequencies, a theoretical IR and Raman spectrum can be generated. researchgate.net This simulation helps in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as N-H stretching, C=C ring stretching, or C-H bending. mdpi.com For this compound, this would allow for the unambiguous assignment of vibrations corresponding to the pyrrole ring, the methoxyphenyl group, and the methyl substituent.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. This allows for the simulation of the UV-Vis absorption spectrum, predicting the absorption maxima (λmax) and the nature of the transitions (e.g., π → π*). researchgate.net This analysis would reveal how the conjugation between the pyrrole and phenyl rings influences the electronic absorption properties of the molecule.

Without experimental or computational data published in the scientific literature, a detailed, data-driven analysis of this compound remains speculative. The application of the well-established theoretical methods described above would be necessary to provide a definitive understanding of this specific compound's electronic structure, reactivity, and spectroscopic properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are powerful computational tools used to study the time-dependent behavior of molecules. For this compound, these simulations could provide insights into its flexibility, conformational preferences, and interactions with its environment.

Conformational Dynamics and Rotational Barriers

The conformational landscape of this compound would be primarily determined by the rotation around the single bond connecting the pyrrole ring and the methoxyphenyl group. MD simulations could map out the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and potential interactions with other molecules. The planarity or torsion angle between the two aromatic rings would be a key parameter to investigate.

Solvent Effects and Solvation Models in Computational Studies

The behavior of this compound can be significantly influenced by the solvent it is in. Computational studies would employ various solvation models to simulate these effects. Explicit solvent models would involve surrounding the molecule with a large number of individual solvent molecules, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding. Implicit solvent models, on the other hand, represent the solvent as a continuous medium, which is computationally less expensive and can still provide valuable insights into how the solvent's polarity affects the conformational preferences and electronic structure of the molecule.

Thermochemical and Kinetic Studies

Thermochemical and kinetic studies, performed computationally, can predict the stability of a molecule and the feasibility of its synthesis. These investigations rely on quantum mechanical calculations to determine energies of molecules and transition states.

Reaction Energetics and Activation Barriers for Synthetic Pathways

Computational chemistry could be used to explore various synthetic routes to this compound, such as the Paal-Knorr synthesis. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile would reveal the activation barriers for each step of the reaction, allowing for the determination of the rate-limiting step and providing insights into the reaction mechanism. Such studies can help in optimizing reaction conditions to improve the yield and efficiency of the synthesis.

Bond Dissociation Energies and Stability Prediction

The stability of this compound can be assessed by calculating its bond dissociation energies (BDEs). The BDE is the energy required to break a specific bond homolytically. By identifying the weakest bond(s) in the molecule, predictions can be made about its thermal stability and potential degradation pathways. For instance, the C-N bonds within the pyrrole ring, the C-C bond linking the two rings, and the C-O bond of the methoxy group would be of particular interest. These calculations are vital for understanding the molecule's reactivity and shelf-life.

Chemical Reactivity, Functionalization, and Derivative Synthesis Research

Electrophilic Aromatic Substitution (EAS) Reactivity of the Pyrrole (B145914) Ring

Pyrroles are five-membered aromatic heterocycles that are notably electron-rich and, consequently, highly reactive towards electrophiles, often more so than benzene (B151609). wikipedia.org The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, which significantly enhances the ring's nucleophilicity.

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the pyrrole ring is well-established. Attack at the α-position (C2 or C5) is overwhelmingly favored over the β-position (C3 or C4). stackexchange.comstackexchange.com This preference is attributed to the superior stability of the cationic intermediate (arenium ion) formed during α-attack. This intermediate can be described by three resonance structures, which more effectively delocalizes the positive charge, whereas the intermediate from β-attack is less stable, with only two contributing resonance structures. stackexchange.comechemi.com

In the case of 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole, the substitution pattern significantly modulates this inherent reactivity:

Occupied C2 Position: The C2 position is substituted with a 4-methoxyphenyl (B3050149) group, precluding direct electrophilic attack at this site.

Activating Substituents: Both the 4-methoxyphenyl group at C2 and the methyl group at C4 are electron-donating. These groups further increase the electron density of the pyrrole ring, enhancing its reactivity towards electrophiles compared to unsubstituted pyrrole.

Directing Effects: The pyrrole nitrogen atom strongly directs incoming electrophiles to the vacant α-position, C5. The electron-donating nature of the substituents at C2 and C4 reinforces this directing effect, making the C5 position the most nucleophilic and sterically accessible site for electrophilic attack. The C3 position is comparatively less reactive. The 4-methoxyphenyl group is also an activating group, and on its own phenyl ring, the methoxy (B1213986) substituent directs electrophilic attack to the ortho and para positions. libretexts.org

Therefore, electrophilic aromatic substitution on this compound is predicted to occur with high regioselectivity at the C5 position.

Table 1: Predicted Regioselectivity of EAS on this compound

| Ring Position | Substituent | Electronic Effect | Predicted Reactivity toward EAS |

| C2 | 4-Methoxyphenyl | Electron Donating | Occupied |

| C3 | - | - | Low |

| C4 | Methyl | Electron Donating | - |

| C5 | - | - | High (Major Product) |

The distinct reactivity of the pyrrole and phenyl rings allows for selective functionalization using various synthetic strategies.

Functionalization of the Pyrrole Ring: Given the high reactivity of the pyrrole core, especially at the C5 position, a range of electrophilic substitution reactions can be employed, typically under mild conditions to prevent polymerization or polysubstitution.

Halogenation: Introduction of a halogen atom (e.g., Br, I) at the C5 position can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The resulting halopyrrole is a key intermediate for subsequent cross-coupling reactions.

Acylation: Friedel-Crafts acylation can introduce acyl groups at the C5 position. masterorganicchemistry.com This reaction typically requires a Lewis acid catalyst.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a highly effective method for introducing a formyl (-CHO) group onto electron-rich heterocycles like pyrrole, which would selectively occur at the C5 position. rsc.org

N-Substitution: The nitrogen atom of the pyrrole ring can be deprotonated with a suitable base and subsequently reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to afford N-substituted derivatives. mdpi.com

Functionalization of the Phenyl Ring: The 4-methoxyphenyl group can also undergo electrophilic aromatic substitution, although it is generally less reactive than the pyrrole ring. The methoxy group is a strong ortho-, para-directing group. libretexts.org Since the para position is blocked by the pyrrole ring, substitution will be directed to the two equivalent ortho positions (C3' and C5'). Standard EAS reactions like nitration or halogenation can be used, though reaction conditions must be carefully controlled to avoid undesired reactions on the more sensitive pyrrole ring.

Palladium-Catalyzed Cross-Coupling Reactions at Pyrrole Ring Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling the diversification of heterocyclic scaffolds. libretexts.org For this compound, these reactions are typically performed on a halogenated derivative, most commonly at the C5 position, to introduce a wide array of substituents.

A variety of well-established cross-coupling reactions can be applied to functionalized derivatives of this compound.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming biaryl linkages. It involves the coupling of an organohalide (e.g., 5-bromo-2-(4-methoxyphenyl)-4-methyl-1H-pyrrole) with a boronic acid or boronic ester. nih.govmdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. semanticscholar.orgrsc.org N-protection of the pyrrole is often employed to improve yields and prevent side reactions. nih.gov

Sonogashira Coupling: This method is used to couple terminal alkynes with aryl or vinyl halides, providing a direct route to alkynyl-substituted pyrroles. nih.gov The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst, although efficient copper-free protocols have also been developed. organic-chemistry.orgresearchgate.net

Heck Reaction: The Heck reaction enables the synthesis of substituted alkenes by coupling an organohalide with an alkene. rsc.orgrsc.org This would allow for the introduction of vinyl-type substituents onto the pyrrole core.

Stille Coupling: The Stille reaction couples an organohalide with an organostannane (organotin) reagent. wikipedia.orglibretexts.org It is highly versatile and tolerates many functional groups, making it suitable for introducing complex fragments. nih.gov However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Pyrrole Diversification

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst/Reagents |

| Suzuki-Miyaura | Pyrrole-Halide + R-B(OH)₂ | Pyrrole-R (Aryl, Vinyl) | Pd(PPh₃)₄, Pd(dppf)Cl₂, Base (e.g., K₂CO₃) |

| Sonogashira | Pyrrole-Halide + Terminal Alkyne | Pyrrole-Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) |

| Heck | Pyrrole-Halide + Alkene | Pyrrole-Alkene | Pd(OAc)₂, Ligand, Base |

| Stille | Pyrrole-Halide + R-Sn(Bu)₃ | Pyrrole-R (Aryl, Vinyl, Alkynyl) | Pd(PPh₃)₄, Additives (e.g., CuI) |

The success and efficiency of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions.

Ligands: The ligand bound to the palladium center plays a critical role in stabilizing the catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). libretexts.org For coupling reactions involving electron-rich heterocycles like pyrrole, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed. These ligands promote the oxidative addition step and prevent catalyst decomposition.

Catalyst Optimization: The optimal catalytic system is typically identified through screening of various parameters. This includes the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base (e.g., carbonates, phosphates), the solvent, and the reaction temperature. For instance, in Suzuki couplings of pyrroles, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have proven to be highly effective. mdpi.com The concentration of the catalyst, often expressed in mol % or ppm, is also a critical factor for process efficiency. acs.org

Design and Synthesis of Novel Pyrrole Derivatives for Targeted Research Applications

Pyrrole-containing molecules are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. nih.gov The this compound scaffold can serve as a starting point for the rational design and synthesis of novel derivatives aimed at specific biological targets.

The design of new derivatives is often guided by Structure-Activity Relationship (SAR) studies and computational methods like molecular docking. researchgate.netacs.org These approaches help to predict how modifications to the parent structure will affect its interaction with a biological target, such as an enzyme or a receptor. Pyrrole derivatives have been successfully designed as inhibitors of various targets, including vascular endothelial growth factor receptor (VEGFR), cyclooxygenase (COX) enzymes, and various kinases. nih.govacs.org

The synthesis of these targeted derivatives relies on the functionalization strategies outlined previously. A common approach involves:

Initial Functionalization: An initial EAS reaction (e.g., bromination at C5) installs a reactive "handle" on the pyrrole ring.

Diversification: A library of diverse compounds is then generated by subjecting the functionalized intermediate to a series of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), introducing a wide range of different chemical groups at that position. nih.gov

N-Substitution: The pyrrole nitrogen can be alkylated or acylated to explore the impact of substituents at this position on biological activity.

This modular approach allows for the systematic exploration of the chemical space around the core scaffold, facilitating the discovery of new molecules with desired properties for various research applications, from materials science to drug discovery. mdpi.com

Strategic Introduction of Functional Groups and Bioisosteres

The functionalization of the pyrrole core is a key area of research, primarily involving electrophilic substitution reactions. nih.gov For pyrrole derivatives, the introduction of new functional groups can be directed to various positions on the heterocyclic ring, depending on the reaction conditions and the existing substituents.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.comu-tokyo.ac.jp A bioisostere is a substituent or group with similar physical or chemical properties to the moiety it replaces. cambridgemedchemconsulting.com This approach can be used to enhance potency, alter selectivity, modify pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.comnih.gov In the context of this compound, bioisosteric modifications could involve the replacement of the methoxy group (-OCH₃) with other groups like -F, -OH, or -CH₃, or replacing the phenyl ring with a bioisosteric heterocycle such as a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.com For instance, the amide linkage in some compounds has been successfully replaced with a bioisosteric pyrrole ring to improve the duration of action. mdpi.com The introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere has also proven effective in developing potent and selective inhibitors for specific biological targets. nih.gov

Table 1: Examples of Bioisosteric Replacements

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Methoxy (-OCH₃) | Hydroxyl (-OH), Fluoro (-F) | Modify hydrogen bonding potential and lipophilicity. cambridgemedchemconsulting.com |

| Phenyl | Pyridyl, Thiophene | Alter electronic properties and metabolic stability. cambridgemedchemconsulting.com |

| Methyl (-CH₃) | Amino (-NH₂), Hydroxyl (-OH) | Introduce new interaction points. cambridgemedchemconsulting.com |

This table presents potential bioisosteric replacements that could be applied to the this compound structure based on general principles of medicinal chemistry.

Building Block Applications in Complex Molecule Synthesis

Pyrrole derivatives are recognized as crucial building blocks in the synthesis of a wide range of complex molecules, including natural products, pharmaceuticals, and advanced materials. scispace.comnih.govnih.govbohrium.com The inherent reactivity of the pyrrole ring allows it to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, making it a versatile scaffold for constructing more elaborate molecular architectures. semanticscholar.org

The this compound scaffold can serve as a key intermediate in multi-step syntheses. For example, related pyrrole structures are used in the synthesis of pyrrolopyridothiazepine derivatives, which are investigated for their potential as calcium channel antagonists. mdpi.com Similarly, functionalized pyrroles are integral to the synthesis of DNA minor-groove binders and compounds with potential anti-cancer properties. nih.govalliedacademies.org

Research has shown that pyrrole scaffolds can be incorporated into larger systems through reactions like the Paal-Knorr synthesis or various cross-coupling reactions. alliedacademies.orgnih.gov These methods allow for the systematic construction of complex molecules where the pyrrole unit plays a defined structural or functional role. The 4-methoxyphenyl substituent, in particular, can be a site for further modification or can influence the electronic properties of the final molecule. nih.gov

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is fundamental to controlling reaction outcomes, improving yields, and designing novel synthetic pathways.

Kinetic Studies and Reaction Profiling

Kinetic studies provide quantitative data on reaction rates, allowing for the elucidation of reaction mechanisms. For reactions involving pyrrole derivatives, kinetic analysis can reveal the rate-determining step and the influence of substituents on reactivity. researchgate.net For instance, kinetic experiments on the reaction of a related 2-p-methoxyphenyl-4-phenyl-2-oxazolin-5-one showed a first-order dependence on the oxazolinone concentration, suggesting a mechanism where the formation of a mesoionic tautomer is the rate-limiting step. researchgate.net

While specific kinetic data for the derivatization of this compound are not extensively documented in the reviewed literature, general principles of pyrrole reactivity suggest that electrophilic aromatic substitution would be a primary pathway for functionalization. nih.gov Reaction profiling, often conducted using techniques like HPLC or mass spectrometry, can be used to monitor the formation of intermediates and byproducts over time, providing valuable insights into the reaction pathway. dntb.gov.uamdpi.com

Catalyst Role and Reaction Condition Optimization

The choice of catalyst and the optimization of reaction conditions are critical for achieving high efficiency and selectivity in the synthesis of pyrrole derivatives. acs.org Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the functionalization of heterocyclic compounds. nih.gov For these reactions, the catalyst system, typically involving a palladium source and a specific ligand, must be carefully selected.

The optimization of reaction conditions often involves screening various parameters, including:

Catalyst: Different metal catalysts (e.g., palladium, copper, iron) and ligands can have a profound impact on reaction efficiency. nih.govacs.orgacs.org

Solvent: The polarity and boiling point of the solvent can influence reaction rates and selectivity.

Temperature: Temperature control is crucial for managing reaction kinetics and minimizing side reactions. researchgate.net

Base: The choice and stoichiometry of the base are often critical in cross-coupling reactions.

A systematic approach, such as a Design of Experiments (DoE) or single-factor analysis, can be employed to identify the optimal set of conditions for a given transformation. researchgate.netresearchgate.net For example, in the synthesis of 1,4-dihydro-pyrrolo[3,2-b]pyrroles, a thorough investigation identified iron salts as the most efficient catalysts, with specific optimal conditions regarding solvent composition and temperature. acs.org Similarly, chiral phosphoric acids have been used as catalysts in asymmetric reactions to construct complex chiral molecules containing indole (B1671886) moieties, where catalyst structure and reaction conditions were optimized to achieve high enantioselectivity. acs.orgacs.org

Table 2: Factors in Reaction Condition Optimization

| Parameter | Common Variations | Potential Impact |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, CuCN, Fe(ClO₄)₃ | Reaction rate, yield, selectivity. nih.govacs.orgacs.org |

| Solvent | Toluene, Dioxane, DMF, CH₂Cl₂ | Solute solubility, reaction mechanism. mdpi.comnih.gov |

| Temperature | Room temperature to reflux (~110°C) | Reaction rate, side product formation. nih.govacs.org |

| Additives/Base | K₂CO₃, NaOH, Pyridine | Catalyst activation, proton scavenging. nih.govnih.govacs.org |

This table summarizes key parameters that are typically optimized for catalytic reactions involving pyrrole-containing scaffolds.

Mechanistic Biological Activity Studies in Vitro and in Silico

Enzyme Inhibition Mechanism Research

The potential for 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole to act as an enzyme inhibitor is a primary area of investigation. Research in this domain aims to identify specific enzyme targets, understand the nature of the inhibition, and determine the structural features of the molecule that govern its potency and selectivity.

In Vitro Enzyme Assays for Targeted Protein Activity Modulation (e.g., COX-2 inhibition)

The 2-aryl-pyrrole core is a key pharmacophore in certain anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov In vitro enzyme assays are fundamental for determining whether this compound can modulate the activity of such targets.

A standard method to assess COX inhibition is the fluorometric or colorimetric inhibitor screening assay. acs.orgnih.gov This assay measures the peroxidase activity of the COX enzyme, which is the second step in the conversion of arachidonic acid to prostaglandins. mdpi.com The assay quantifies the ability of a test compound to block this activity for both COX-1 and COX-2 isoforms, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀) for each. The ratio of IC₅₀ values (IC₅₀ COX-1 / IC₅₀ COX-2) provides the COX-2 selectivity index (SI), a critical parameter for evaluating the potential of a compound to have anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. nih.gov

For a compound like this compound, researchers would test a range of concentrations against purified COX-1 and COX-2 enzymes. Based on studies of similar pyrrole (B145914) derivatives, one might hypothesize the following type of results. acs.orgmdpi.com

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| This compound | 15.2 | 0.75 | 20.3 |

| Celecoxib (Reference) | 15.0 | 0.04 | 375 |

| Ibuprofen (Reference) | 5.5 | 12.5 | 0.44 |

Structure-Activity Relationship (SAR) Studies for Enzyme Affinity and Selectivity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the inhibitory potency and selectivity of a lead compound. For this compound, SAR studies would involve the synthesis and biological testing of a series of analogues to determine how specific structural modifications affect its interaction with a target enzyme like COX-2. rutgers.edunih.gov

Key modifications and their potential impact, based on general knowledge of diaryl heterocycle COX-2 inhibitors, include: nih.govnih.gov

Substituents on the Phenyl Ring : The 4-methoxyphenyl (B3050149) group is a common feature in many COX-2 inhibitors. SAR studies would explore moving the methoxy (B1213986) group to the ortho or meta positions or replacing it with other electron-donating or electron-withdrawing groups (e.g., -CH₃, -Cl, -F) to probe the electronic and steric requirements of the enzyme's binding pocket.

Substitution at the N1 Position : The pyrrole nitrogen is a key site for modification. Adding different substituents, such as acidic groups like alkanoates, has been shown to enhance activity against both COX-1 and COX-2 in other pyrrole series. acs.orgnih.gov

These systematic modifications help build a comprehensive map of the pharmacophore, guiding the design of more potent and selective inhibitors. researchgate.net

Computational Docking and Molecular Dynamics Simulations for Ligand-Enzyme Interactions

In silico techniques like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how a ligand binds to its target enzyme, complementing experimental SAR data. nih.gov

Molecular Docking: This technique predicts the preferred orientation of this compound within the enzyme's active site. researchgate.net For COX-2, the active site is a long hydrophobic channel. Docking studies would likely show the 4-methoxyphenyl group extending into a hydrophobic side pocket, a characteristic interaction for many selective inhibitors. The pyrrole core would form the central scaffold, while the 4-methyl group would occupy another part of the main channel. Key interactions typically involve hydrogen bonds and hydrophobic contacts with specific amino acid residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-enzyme complex over time. nih.govnih.gov An MD simulation tracks the movements of every atom in the system, providing a dynamic view of the binding. This can confirm whether the key interactions identified in docking are maintained, evaluate the flexibility of the protein upon ligand binding, and calculate the binding free energy, which is a more rigorous estimate of binding affinity. nih.gov

| Molecular Moiety | Interacting Residue(s) in COX-2 | Type of Interaction | Predicted Docking Score (kcal/mol) |

|---|---|---|---|

| 4-Methoxyphenyl Group | Val523, Phe518, Leu352 | Hydrophobic | -9.5 |

| Pyrrole NH | Tyr385 | Hydrogen Bond | |

| Pyrrole Ring | Arg120, Ser353 | van der Waals / Pi-Alkyl |

Receptor Binding Studies

Beyond enzyme inhibition, the 2-aryl-pyrrole scaffold could potentially interact with various physiological receptors. Investigating these interactions is essential for understanding the compound's broader pharmacological profile.

In Silico Ligand-Receptor Docking and Virtual Screening

In silico methods are the first step in exploring the potential of this compound to bind to G-protein coupled receptors (GPCRs), nuclear receptors, or other receptor families. nih.gov

Virtual Screening: The compound's structure can be screened against a large library of 3D receptor models. nih.govrsc.org This process, often using high-throughput docking algorithms, can identify potential "hits" by predicting binding affinities across numerous targets. mdpi.com This approach helps prioritize which receptors should be investigated further with in vitro assays. For example, screening might suggest a potential affinity for corticotropin-releasing factor 1 (CRF-1) receptors, a target for some pyrrole-based antagonists. nih.gov

In Vitro Receptor Binding Assays

Any promising hits from in silico screening must be validated experimentally using in vitro receptor binding assays. A common method is the competitive radioligand binding assay. This technique measures the ability of a test compound to displace a known radiolabeled ligand that has high affinity and selectivity for the target receptor.

The assay involves incubating the receptor preparation (e.g., from cell membranes), the radioligand, and varying concentrations of the test compound. The amount of bound radioactivity is measured, and the data are used to calculate the IC₅₀ value of the test compound. The IC₅₀ can then be converted to a binding affinity constant (Ki), which reflects the true affinity of the compound for the receptor. Such studies are critical for confirming whether this compound is a ligand for a specific receptor and for quantifying the strength of that interaction.

: Antioxidant and Neuroprotective Mechanism Research in Cellular Models

Direct studies on the antioxidant and neuroprotective mechanisms of this compound are not prominently available in the reviewed literature. However, a study on a structurally similar analog, 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole (referred to herein as Compound B), provides significant insights into the potential neuroprotective pathways. nih.gov These investigations utilized a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in PC12 cells, which is a well-established model for studying Parkinson's disease. nih.gov

Assays for Reactive Oxygen Species (ROS) Scavenging and Lipid Peroxidation Inhibition

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and subsequent lipid peroxidation, is a key factor in neurodegenerative diseases. nih.govnih.gov The capacity of compounds to mitigate this damage is a crucial aspect of their neuroprotective potential.

In studies involving the analog Compound B, pretreatment of PC12 cells showed a significant reduction in intracellular ROS levels that were induced by 6-OHDA. Furthermore, this compound effectively inhibited lipid peroxidation, a downstream effect of ROS-induced cellular damage. nih.gov These findings suggest that 1,5-diaryl pyrrole derivatives can protect against oxidative stress, a key mechanism of 6-OHDA-induced neurotoxicity. nih.gov

Table 1: Effect of a Pyrrole Analog (Compound B) on Oxidative Stress Markers in 6-OHDA-Treated PC12 Cells

| Parameter | Treatment Group | Observed Effect | Reference |

|---|---|---|---|

| Intracellular ROS Levels | PC12 cells + 6-OHDA + Compound B | Significant decrease in ROS production compared to 6-OHDA alone. | nih.gov |

| Lipid Peroxidation | PC12 cells + 6-OHDA + Compound B | Inhibition of the lipid peroxidation process. | nih.gov |

Investigation of Anti-inflammatory Pathways (e.g., COX-2/PGE2 suppression)

Neuroinflammation is deeply implicated in the pathogenesis of neurodegenerative disorders. The cyclooxygenase-2 (COX-2) enzyme and its product, prostaglandin (B15479496) E2 (PGE2), are key mediators of inflammatory responses in the brain. nih.govnih.gov Suppression of the COX-2/PGE2 pathway is a significant therapeutic strategy for neuroprotection. nih.gov

Research on related 1,5-diaryl pyrrole derivatives has shown that they can suppress the COX-2/PGE2 pathway. nih.gov Specifically, certain analogs were found to inhibit the expression of the COX-2 enzyme and consequently reduce the levels of PGE2 in 6-OHDA-treated PC12 cells. This anti-inflammatory action is believed to be a critical component of their neuroprotective effects. nih.gov

Cellular Viability and Apoptosis Pathway Studies (e.g., PC12 cells)

The neuroprotective effects of a compound are ultimately demonstrated by its ability to enhance cell survival and inhibit apoptosis (programmed cell death). nih.gov PC12 cells are a standard model for assessing neurotoxicity and neuroprotection. nih.govmdpi.com

In the 6-OHDA-induced neurotoxicity model, pretreatment with the analog Compound B led to a significant increase in PC12 cell viability compared to cells treated with the neurotoxin alone. nih.gov Further investigation using Annexin V/PI staining confirmed that the compound provided protection by inhibiting apoptosis. The percentage of apoptotic cells, which increased dramatically upon exposure to 6-OHDA, was markedly reduced in the presence of the pyrrole derivative. nih.gov These results indicate that the compound interferes with the apoptotic cascade initiated by oxidative stress and neuroinflammation. nih.gov

Table 2: Neuroprotective Effects of a Pyrrole Analog (Compound B) in PC12 Cell Model

| Assay | Treatment Group | Finding | Reference |

|---|---|---|---|

| Cell Viability (MTT Assay) | PC12 cells + 6-OHDA + Compound B | Increased cell viability compared to 6-OHDA alone. | nih.gov |

| Apoptosis (Annexin V/PI Staining) | PC12 cells + 6-OHDA + Compound B | Reduced percentage of early apoptotic cells from 15.15% (6-OHDA alone) to lower levels. | nih.gov |

Antimicrobial and Antiviral Mechanism Investigations

While extensive data on the antimicrobial mechanisms of this compound is not available, the pyrrole scaffold is a well-known pharmacophore in many compounds with significant antibacterial and antifungal properties. nih.govnih.gov

In Vitro Studies on Bacterial and Fungal Strains

Specific in vitro antimicrobial data for this compound against a broad range of bacterial and fungal strains could not be identified in the reviewed literature. However, the general class of pyrrole derivatives has demonstrated notable activity. For instance, various synthetic pyrroles and their fused heterocyclic systems have been shown to inhibit the growth of important human pathogens, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus species. nih.govnih.govnih.gov The activity is often dependent on the specific substitution pattern on the pyrrole ring. nih.gov

Elucidation of Cellular Targets and Resistance Mechanisms

The precise cellular targets of this compound have not been elucidated. For the broader class of pyrrole-containing antimicrobials, several mechanisms of action have been proposed. Some pyrrolamides act as inhibitors of DNA gyrase, an essential enzyme in bacterial DNA replication. nih.gov Others, like the naturally occurring pyrrolnitrin, are thought to disrupt cellular respiration and membrane integrity.

Bacteria can develop resistance to antimicrobial agents through various mechanisms. These include:

Modification of the drug target: Alterations in the structure of enzymes like DNA gyrase can prevent the drug from binding effectively. nih.govnih.gov

Enzymatic inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic. nih.govfrontiersin.org

Active efflux: Bacteria can use efflux pumps to actively transport the drug out of the cell, preventing it from reaching its target at a sufficient concentration. nih.govnih.gov

Reduced permeability: Changes in the bacterial cell wall or membrane can limit the uptake of the drug. nih.gov

Specific resistance mechanisms against this compound have not been studied.

Mechanistic Studies on Viral Replication Cycle Interference

While direct mechanistic studies on this compound are not extensively documented, research on analogous 2-aryl-pyrrole structures provides significant insights into their potential modes of antiviral action. The interference with the viral replication cycle by such compounds can occur at various stages, from viral entry to the synthesis and assembly of new viral particles.

One of the primary mechanisms by which pyrrole derivatives exert their antiviral effects is through the inhibition of viral entry . For instance, certain N-substituted pyrrole derivatives have been identified as potent inhibitors of the HIV-1 envelope glycoprotein (B1211001) gp41, which is crucial for the fusion of the viral and cellular membranes. nih.gov By binding to this protein, these compounds can prevent the conformational changes necessary for membrane fusion, thus halting the virus from entering the host cell. The 4-methoxyphenyl substituent, in particular, has been associated with high antiviral activity in various N-heterocyclic compounds, suggesting it may play a key role in the binding affinity to viral surface proteins. nih.gov

Another critical target for antiviral intervention is the viral replication machinery . Pyrrolo-pyrimidine-based compounds, which share a core heterocyclic structure, have been identified as inhibitors of the SARS-CoV-2 macrodomain 1 (Mac1), an enzyme essential for viral replication. nih.gov These inhibitors have demonstrated the ability to repress coronavirus replication in cell-based assays. nih.gov This suggests that 2-aryl-pyrroles could potentially inhibit viral polymerases or other enzymes vital for the replication of the viral genome.

Furthermore, some heterocyclic compounds interfere with the assembly of new virus particles . It has been proposed that certain derivatives can act on structural proteins, preventing the proper formation of the viral capsid and subsequent maturation of infectious virions. researchgate.net

The table below summarizes the potential viral targets and mechanisms of action for 2-aryl-pyrrole derivatives based on studies of analogous compounds.

| Viral Target | Mechanism of Action | Virus Example |

| Envelope Glycoproteins (e.g., HIV-1 gp41, gp120) | Inhibition of viral entry and membrane fusion | HIV-1 |

| Viral Enzymes (e.g., SARS-CoV-2 Mac1) | Inhibition of viral RNA replication | Coronaviruses |

| Structural Proteins | Prevention of viral particle assembly | Various RNA and DNA viruses |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The biological activity of this compound is intrinsically linked to its chemical structure. SAR and QSAR studies on related compounds help to decipher the key molecular features responsible for their antiviral effects and guide the design of more potent derivatives.

SAR studies on various pyrrole-based antiviral agents have highlighted the importance of the substituents on both the pyrrole and the aryl rings.

For 2-aryl-pyrrole derivatives, the nature and position of the substituent on the phenyl ring are critical. The presence of a methoxy group at the para-position (4-position), as seen in this compound, is often associated with enhanced antiviral activity. nih.gov This enhancement may be attributed to the electron-donating nature of the methoxy group, which can influence the electronic properties of the entire molecule and its interaction with biological targets.

The substituents on the pyrrole ring also play a significant role. The methyl group at the 4-position of the pyrrole ring in the target compound can affect its steric and electronic properties, potentially influencing its binding affinity and selectivity for viral proteins.

The table below illustrates some general SAR findings for antiviral pyrrole derivatives.

| Structural Feature | Impact on Antiviral Activity |

| Aryl Substituent | |

| para-Methoxy group | Generally enhances activity |

| Electron-withdrawing groups | Activity can be variable, depending on the target |

| Pyrrole Substituents | |

| Small alkyl groups (e.g., methyl) | Can influence binding and selectivity |

| Bulky groups | May decrease activity due to steric hindrance |

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel derivatives and for guiding the design of more effective antiviral agents.

For pyrrole derivatives, 2D- and 3D-QSAR studies have been conducted to model their inhibitory activities against various viruses, such as HIV-1. nih.gov These studies have led to the development of models with good correlative and predictive capabilities. nih.gov

Key descriptors often found to be important in these QSAR models include:

Steric parameters: Molecular volume and surface area can influence how well the molecule fits into the binding site of a target protein.

Electronic parameters: Descriptors related to charge distribution and orbital energies (e.g., HOMO and LUMO energies) are crucial for understanding the non-covalent interactions between the compound and its target.

Hydrophobic parameters: The lipophilicity of the molecule, often represented by logP, is important for its ability to cross cell membranes and reach its intracellular target.

For instance, a 3D-QSAR comparative molecular field analysis (CoMFA) on a series of pyrrole derivatives targeting HIV-1 gp41 revealed that specific steric and electrostatic fields around the molecule are critical for its inhibitory activity. nih.gov These findings suggest that for this compound, the spatial arrangement of the methoxyphenyl and methyl groups, along with their electronic properties, are likely key determinants of its potential antiviral efficacy.

Predictive QSAR models can be used to virtually screen libraries of novel derivatives of this compound, prioritizing the synthesis and biological evaluation of compounds with the highest predicted activity. This in silico approach can significantly accelerate the drug discovery process.

Applications in Specialized Chemical Research

Role in Material Science Research

Extensive searches of scientific databases and research publications did not yield specific studies detailing the use of 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole in material science. While the broader class of pyrrole-containing compounds is known for its role in the development of functional materials, research explicitly focused on this substituted pyrrole (B145914) is not apparent.

Precursors for Polymer and Conducting Material Research

There is no specific information available in the reviewed literature to suggest that this compound has been investigated as a monomer or precursor for the synthesis of polymers or conducting materials. Research in this area typically focuses on other pyrrole derivatives, and findings cannot be directly attributed to this specific compound.

Applications in Optoelectronics and Sensor Development

Catalysis Research

The role of this compound in catalysis research appears to be an unexplored area, as no pertinent studies were found.

Ligand Design for Metal-Catalyzed Reactions

There is no available evidence of this compound being utilized or designed as a ligand for metal-catalyzed reactions. The scientific literature on coordination chemistry and catalysis does not currently include complexes or reaction systems involving this specific pyrrole derivative as a coordinating agent.

Organocatalysis Applications

No studies were found that investigate or report the use of this compound as an organocatalyst. While many nitrogen-containing heterocyclic compounds are explored for their catalytic potential, this particular molecule has not been featured in such research according to the available literature.

Future Research Directions and Translational Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

Modern techniques are being adapted to overcome the limitations of traditional syntheses, such as harsh reaction conditions or the use of toxic reagents. chim.it Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technology has emerged as a powerful tool for accelerating reaction times, often reducing them from hours to minutes, while simultaneously increasing product yields. biosynce.com Microwave-assisted Paal-Knorr condensations, for example, have been successfully implemented using water as a solvent and without the need for a catalyst, representing a significant green advancement. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety and scalability. This is particularly advantageous for highly exothermic reactions, such as the Paal-Knorr cyclocondensation. wikipedia.orgmdpi.com Flow chemistry has been successfully used for the one-step synthesis of pyrrole-3-carboxylic acids, demonstrating its potential for rapid library generation and scale-up. wikipedia.org